molecular formula C9H9ClF3N B13527597 (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine

(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine

Katalognummer: B13527597
Molekulargewicht: 223.62 g/mol
InChI-Schlüssel: YSHBRTKBMMJIMW-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine: is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine gas and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as nitro or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the effects of chloro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-chloro-6-(trifluoromethyl)aniline
  • 2-chloro-6-(trifluoromethyl)benzylamine
  • 2-chloro-6-(trifluoromethyl)phenylethylamine

Uniqueness: Compared to these similar compounds, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine possesses a unique combination of structural features that enhance its reactivity and potential applications. The presence of both chloro and trifluoromethyl groups provides a distinct electronic environment, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C9H9ClF3N

Molekulargewicht

223.62 g/mol

IUPAC-Name

(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI-Schlüssel

YSHBRTKBMMJIMW-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC=C1Cl)C(F)(F)F)N

Kanonische SMILES

CC(C1=C(C=CC=C1Cl)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.